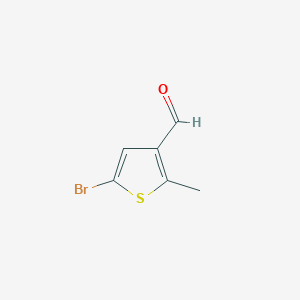

5-Bromo-2-methylthiophene-3-carbaldehyde

Description

5-Bromo-2-methylthiophene-3-carbaldehyde is a halogenated thiophene derivative featuring a bromine atom at position 5, a methyl group at position 2, and an aldehyde functional group at position 3. This compound belongs to a class of heterocyclic aromatic molecules widely utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as intermediates in pharmaceuticals or optoelectronic materials. The bromine atom enhances electrophilic substitution reactivity, while the methyl group contributes steric and electronic effects that modulate solubility and regioselectivity in subsequent reactions .

Properties

Molecular Formula |

C6H5BrOS |

|---|---|

Molecular Weight |

205.07 g/mol |

IUPAC Name |

5-bromo-2-methylthiophene-3-carbaldehyde |

InChI |

InChI=1S/C6H5BrOS/c1-4-5(3-8)2-6(7)9-4/h2-3H,1H3 |

InChI Key |

UOKDMKCVRMGXAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(S1)Br)C=O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

5-Bromo-2-methylthiophene-3-carbaldehyde serves as a versatile building block in the synthesis of complex organic molecules. It can undergo various reactions, including nucleophilic substitutions and coupling reactions, to form more intricate structures. This property makes it valuable in the development of pharmaceuticals and agrochemicals.

Reactions Involving 5-Bromo-2-methylthiophene-3-carbaldehyde:

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing the formation of diverse thiophene derivatives.

- Oxidation Reactions: The aldehyde group can be oxidized to yield carboxylic acids or other functional groups.

- Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of biaryl compounds.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles (e.g., amines, alcohols) |

| Oxidation | Conversion of aldehyde to carboxylic acid |

| Coupling | Formation of biaryl compounds using palladium catalysts |

Biological Applications

Medicinal Chemistry

The compound is investigated for its potential biological activities. Its structure allows for modifications that can enhance its efficacy against various diseases.

Potential Biological Activities:

- Antimicrobial Properties: Research indicates that derivatives of 5-bromo-2-methylthiophene-3-carbaldehyde exhibit activity against certain bacterial strains.

- Anticancer Activity: Some studies have explored its use in synthesizing compounds that target cancer cells, showing promise in inhibiting tumor growth.

- Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways has been a focus for developing new anti-inflammatory drugs.

Material Science

Organic Electronics

In material science, 5-bromo-2-methylthiophene-3-carbaldehyde is utilized in the production of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Key Properties for Material Applications:

- Semiconducting Behavior: Exhibits favorable electrical conductivity suitable for electronic applications.

- Stability: Maintains structural integrity under operational conditions, enhancing device longevity.

Case Studies

Several studies exemplify the compound's utility:

- Synthesis of Novel Antimicrobial Agents: A study synthesized derivatives from 5-bromo-2-methylthiophene-3-carbaldehyde and evaluated their antimicrobial efficacy against various pathogens. Results indicated significant activity, suggesting potential as a lead compound in drug development .

- Development of Anticancer Compounds: Research focused on modifying the compound to enhance its selectivity towards cancer cells showed promising results in vitro, indicating its potential role in targeted cancer therapies .

- Material Science Innovations: Investigations into the use of this compound in OLED technology demonstrated improved efficiency and brightness compared to traditional materials, showcasing its application in next-generation display technologies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthetic applications, and physical properties of 5-Bromo-2-methylthiophene-3-carbaldehyde with its analogs:

Key Research Findings

Electronic and Steric Effects

- Bromine Position : Bromine at position 5 (as in the target compound) enables regioselective cross-coupling, as seen in Pd-catalyzed reactions (e.g., compound 3 in yielded 80% product via Suzuki coupling) . In contrast, bromine at position 4 (e.g., ’s 4-bromo derivative) may alter conjugation in benzaldehyde-linked systems .

- Aldehyde Functionality : The aldehyde at position 3 facilitates condensation reactions (e.g., oxime formation in , yielding intermediates for bioactive molecules) .

Q & A

Q. What are the common synthetic routes for 5-Bromo-2-methylthiophene-3-carbaldehyde, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves bromination of 2-methylthiophene derivatives followed by formylation. For example, bromination at position 5 can be achieved using N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis (e.g., FeCl₃) to direct regioselectivity . Subsequent formylation at position 3 may employ the Vilsmeier-Haack reaction (POCl₃/DMF) or directed ortho-metalation followed by quenching with DMF. Optimization includes controlling temperature (0–25°C), solvent polarity (e.g., DCM for bromination, DMF for formylation), and stoichiometric ratios (1.2–1.5 eq brominating agent). Yields improve with inert atmospheres (N₂/Ar) and purification via column chromatography (hexane/ethyl acetate gradients) .

Q. How is the purity and structural integrity of 5-Bromo-2-methylthiophene-3-carbaldehyde verified in laboratory settings?

- Methodological Answer : Purity is assessed via HPLC (C18 column, methanol/water mobile phase) and TLC (Rf comparison). Structural confirmation employs:

- ¹H/¹³C NMR : Key signals include aldehyde proton (δ 9.8–10.2 ppm, singlet) and methyl group (δ 2.4–2.6 ppm, singlet). Bromine’s electron-withdrawing effect deshields adjacent carbons .

- X-ray crystallography : SHELX software (SHELXL for refinement) resolves bond angles and crystallographic packing, critical for confirming regiochemistry .

- FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹) and C-Br stretch (~550 cm⁻¹) .

Advanced Research Questions

Q. What strategies are employed to address regioselectivity challenges during the bromination of 2-methylthiophene derivatives?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. The methyl group at position 2 directs electrophilic substitution to position 5 (para to methyl). However, competing ortho-bromination (position 4) can occur with excess Br₂ or improper catalysts. Strategies include:

- Lewis acid modulation : FeCl₃ enhances para-selectivity, while AlCl₃ may favor ortho products.

- Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize transition states for para-bromination.

- Low-temperature kinetics : Slow addition of NBS at 0°C minimizes side reactions. Post-reaction monitoring via GC-MS identifies byproducts for iterative optimization .

Q. How can conflicting spectroscopic data for 5-Bromo-2-methylthiophene-3-carbaldehyde be resolved?

- Methodological Answer : Discrepancies in NMR or MS data often arise from solvent impurities, tautomerism, or residual starting materials. Resolution methods:

- Multi-technique validation : Cross-check NMR with X-ray data (e.g., SHELX-refined structures) to confirm bond connectivity .

- Deuterated solvent trials : Eliminate solvent peaks (e.g., DMSO-d₆ vs. CDCl₃).

- Computational chemistry : DFT calculations (Gaussian/B3LYP) predict NMR shifts and compare with experimental data .

Q. What role does 5-Bromo-2-methylthiophene-3-carbaldehyde play in synthesizing complex heterocyclic systems via cross-coupling reactions?

- Methodological Answer : The aldehyde and bromine groups enable sequential functionalization:

- Suzuki-Miyaura coupling : Pd(PPh₃)₄ catalyzes aryl-boronic acid coupling at position 5, retaining the aldehyde for further condensation (e.g., Schiff base formation) .

- Aldol reactions : The aldehyde participates in base-mediated condensations with ketones to form α,β-unsaturated derivatives.

- Coordination chemistry : The thiophene sulfur and aldehyde oxygen act as ligands for metal complexes (e.g., Ru or Ir catalysts) .

Key Research Challenges

- Contradiction in Synthetic Yields : Reported yields vary (45–75%) due to bromine’s sensitivity to light and moisture. Solutions include rigorous drying of solvents (molecular sieves) and exclusion of oxygen .

- Aldehyde Stability : The aldehyde group is prone to oxidation. Storage under N₂ at –20°C with stabilizers (e.g., BHT) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.